2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol
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Overview
Description
2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C15H15NO2 It is a derivative of phenol and is characterized by the presence of a methoxy group and an imino group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol typically involves the condensation reaction between 2-methoxyphenol and 3-methylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy and imino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols and imines.
Scientific Research Applications
2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. It can bind to estrogen receptors, modulating their activity and influencing gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol
- 2-Methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol
Uniqueness
2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol is unique due to its specific substitution pattern on the phenol ring, which influences its chemical reactivity and biological activity. The presence of the 3-methylphenyl group distinguishes it from other similar compounds, potentially leading to different pharmacological and biological properties.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-methoxy-6-[(3-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-11-5-3-7-13(9-11)16-10-12-6-4-8-14(18-2)15(12)17/h3-10,17H,1-2H3 |
InChI Key |
SRAOQWUHLRSHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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